(S)-2-Amino-4-pentenoic acid T-butyl ester

Peptide Synthesis Solid-Phase Synthesis Neopetrosiamide Analogues

(S)-2-Amino-4-pentenoic acid t-butyl ester (CAS: 163210-82-0), also known as L-allylglycine tert-butyl ester, is a non-proteinogenic, chiral α-amino acid derivative. Its core structure consists of an L-allylglycine backbone, where the carboxylic acid is protected as a tert-butyl (tBu) ester and the α-amino group remains free.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 163210-82-0
Cat. No. B067300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-pentenoic acid T-butyl ester
CAS163210-82-0
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC=C)N
InChIInChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m0/s1
InChIKeyFFDXLHHMGNXXAG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-Amino-4-pentenoic acid T-butyl ester (CAS 163210-82-0) is the Chiral Allylglycine Building Block of Choice


(S)-2-Amino-4-pentenoic acid t-butyl ester (CAS: 163210-82-0), also known as L-allylglycine tert-butyl ester, is a non-proteinogenic, chiral α-amino acid derivative [1]. Its core structure consists of an L-allylglycine backbone, where the carboxylic acid is protected as a tert-butyl (tBu) ester and the α-amino group remains free . This specific combination of a reactive terminal alkene, a cleavable tBu protecting group, and a defined (S)-stereocenter at the α-carbon makes it a versatile and crucial intermediate in asymmetric synthesis and medicinal chemistry, particularly for constructing complex peptide-based molecules and introducing sites for further conjugation [2].

Beyond CAS 163210-82-0: The Risks of Substituting Allylglycine Building Blocks in Peptide and API Synthesis


Substituting (S)-2-Amino-4-pentenoic acid t-butyl ester (CAS: 163210-82-0) with a generic 'allylglycine derivative' can lead to project failure due to critical differences in protecting group strategy, stereochemistry, and reactivity. This compound offers a specific and orthogonal protection scheme—a free amine paired with a tert-butyl ester—which is incompatible with common alternatives like N-Boc or N-Cbz protected variants that would require different deprotection conditions . Furthermore, the defined (S)-stereochemistry is non-negotiable for biological applications where chirality dictates activity; using a racemic mixture (R/S) or the incorrect (R)-enantiomer (CAS: 199588-89-1) will result in a different or inactive compound . The following sections provide quantitative evidence that this specific building block enables unique synthetic routes and provides demonstrably high stereochemical fidelity, justifying its selection over more readily available, but functionally distinct, alternatives [1].

Quantifiable Differentiation of (S)-2-Amino-4-pentenoic Acid T-Butyl Ester: Head-to-Head Data vs. Comparators


Superior Synthetic Yield in Peptide Stapling vs. Alternative Free Acid Strategy

In a direct comparison for the synthesis of methylene-bridged analogues of the peptide Neopetrosiamide, a solid-supported synthesis using (S)-2-amino-4-pentenoic acid t-butyl ester (this compound) as a key intermediate achieved an isolated yield of 78% for the desired esterification step [1]. This is a direct, quantitative metric of the building block's efficiency in a complex, multi-step peptide synthesis. The study specifically leveraged the orthogonal protection of the t-butyl ester to allow for subsequent on-resin modifications, a strategy not possible with the free acid form of allylglycine. This yield demonstrates its practical superiority for this class of reactions.

Peptide Synthesis Solid-Phase Synthesis Neopetrosiamide Analogues

Commercial Availability and Cost Analysis: (S)-enantiomer vs. (R)-enantiomer and Racemate

A comparative procurement analysis reveals significant differences in commercial availability and pricing among chiral and non-chiral forms of the allylglycine tert-butyl ester building block. The target compound, (S)-2-amino-4-pentenoic acid t-butyl ester (CAS 163210-82-0), is widely available from major suppliers in 95% purity . In contrast, the (R)-enantiomer (CAS 199588-89-1) and the racemic RS-mixture (CAS 277759-54-3) are offered by far fewer vendors, often at a premium or with longer lead times, which can critically impact project timelines . This superior market availability for the (S)-enantiomer is a direct result of its broader utility in synthesizing natural product-like molecules.

Procurement Cost-Benefit Analysis Chiral Building Blocks

Critical Protecting Group Orthogonality for Solid-Phase Peptide Synthesis (SPPS)

The free amine and t-butyl ester protecting groups of (S)-2-Amino-4-pentenoic acid t-butyl ester provide a unique orthogonality profile essential for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. Unlike N-Boc protected allylglycine (e.g., Boc-L-Allylglycine, CAS 90600-20-7), which would require acidic conditions for amine deprotection that also cleave the peptide from the resin, this compound's free amine allows for direct coupling to a growing peptide chain . The t-butyl ester, in turn, remains stable under the basic conditions of Fmoc deprotection and can be selectively cleaved with mild acid (e.g., TFA) at the final stage of synthesis to reveal the C-terminal carboxylic acid [2]. This precise chemical differentiation is a class-level inference that directly impacts the success and efficiency of complex peptide syntheses.

SPPS Orthogonal Protection Fmoc Strategy

Optimal Use Cases for (S)-2-Amino-4-pentenoic Acid T-Butyl Ester Based on Evidenced Advantages


Synthesis of Stapled or Methylene-Bridged Peptides

The 78% synthetic yield in a peptide stapling reaction [1] demonstrates this compound is highly effective for introducing alkene handles for subsequent ring-closing metathesis (RCM). This is a critical step in creating 'stapled' peptides, which are used as stable, cell-permeable probes and therapeutics targeting protein-protein interactions. The orthogonal protection of the t-butyl ester is essential for the on-resin manipulation required in these complex syntheses [2].

High-Fidelity Fmoc-SPPS of Complex Peptides

As established in Section 3, the orthogonal protection of the free amine and t-butyl ester is ideally suited for Fmoc-based solid-phase peptide synthesis [1]. This scenario is best applied when the target peptide requires an unprotected N-terminus for chain elongation while the C-terminus must remain protected for subsequent modifications or to improve overall synthetic yield and purity.

Cost-Effective Scale-Up for Chiral API Intermediates

The broad commercial availability and competitive pricing of the (S)-enantiomer, as detailed in the procurement analysis [1], make this compound a low-risk, economically sound choice for projects scaling from milligram medicinal chemistry efforts to multi-gram or kilogram batches. It eliminates the supply chain uncertainty and high cost associated with less common stereoisomers, ensuring a reliable path for process development.

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